N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]ACETAMIDE
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Overview
Description
N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]ACETAMIDE is a synthetic compound that belongs to the class of azepane derivatives. Azepane is a seven-membered nitrogen-containing heterocycle, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure includes an azepane ring, a phenyl group, and a pyrazole moiety, making it a unique and versatile molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]ACETAMIDE typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a photochemical dearomative ring expansion of nitroarenes.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the azepane derivative under basic conditions.
Formation of the Pyrazole Moiety: The pyrazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the azepane, phenyl, and pyrazole moieties through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and high-throughput screening can optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine and alcohol derivatives.
Substitution: Formation of halogenated and alkylated derivatives.
Scientific Research Applications
N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and antidiabetic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3-(4-chlorophenyl)azepane-1-carbonyl)phenyl)acetamide: A similar compound with a chlorophenyl group, known for its potential therapeutic applications.
N-(1-(AZEPANE-1-CARBONYL)-2-FURAN-2-YL-VINYL)-4-METHYL-BENZAMIDE: Another azepane derivative with a furan moiety, used in early discovery research.
Uniqueness
N-[4-(AZEPANE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]ACETAMIDE is unique due to its combination of an azepane ring, phenyl group, and pyrazole moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(azepane-1-carbonyl)-2-phenylpyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14(23)20-17-16(18(24)21-11-7-2-3-8-12-21)13-19-22(17)15-9-5-4-6-10-15/h4-6,9-10,13H,2-3,7-8,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOHJRRUNQQDRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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